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molecular formula C8H7BrFNO B184462 N-(4-Bromo-2-fluorophenyl)acetamide CAS No. 326-66-9

N-(4-Bromo-2-fluorophenyl)acetamide

Cat. No. B184462
M. Wt: 232.05 g/mol
InChI Key: BCYGKMDWQBWUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06888032B2

Procedure details

An oven dried screw cap test tube was charged with NaCN (137 mg, 2.796 mmol) dried KI (77 mg, 0.464 mmol, 20 mol %) and CuI (44 mg, 0.231 mmol, 10 mol %), N-(4-Bromo-2-fluoro-phenyl)-acetamide (540 mg, 2.330 mmol), evacuated and backfilled with argon three times. Anhydrous toluene (1.550 mL) and N,N′-dimethylethylenediamine (250 μl, 2.348 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The organic layers combined were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 372 mg (90% yield) of the title compound as a pale yellow solid.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
44 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
Quantity
1.55 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].Br[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[C:7]([F:15])[CH:6]=1.[CH3:16][NH:17]CCNC.[OH-].[NH4+]>[Cu]I.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[C:16]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[C:7]([F:15])[CH:6]=1)#[N:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(C)=O)F
Name
CuI
Quantity
44 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
250 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1.55 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried screw
CUSTOM
Type
CUSTOM
Details
cap test tube
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow color suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ethyl acetate (3×2 mL)
WASH
Type
WASH
Details
The organic layers combined were washed with 5 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)NC(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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